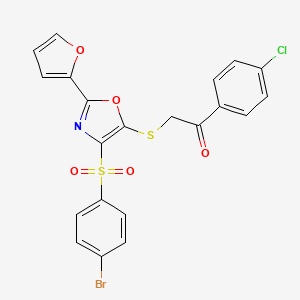![molecular formula C23H20N4O4S2 B2537352 N-((3-(benzo[d]oxazol-2-yl)phényl)carbamothioyl)-4-(N,N-diméthylsulfamoyl)benzamide CAS No. 397289-95-1](/img/structure/B2537352.png)
N-((3-(benzo[d]oxazol-2-yl)phényl)carbamothioyl)-4-(N,N-diméthylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H20N4O4S2 and its molecular weight is 480.56. The purity is usually 95%.
BenchChem offers high-quality N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le composé est utilisé dans la synthèse de N-hétérocycles importants . Il est impliqué dans la réaction de couplage-cyclisation catalysée au rhodium d'isocyanures et de 2-azidophényloxyacrylates . Cette réaction permet des synthèses divergentes de deux N-hétérocycles importants, les N-(3-substitués benzo[d]oxazol-2(3H)-ylidène)amines à cinq chaînons et les dihydrobenzo[d]oxazoles .
Agents antibactériens
Les dérivés du benzoxazole, y compris le composé en question, ont été synthétisés et testés comme agents antibactériens potentiels . Ils ont montré une activité significative contre un panel représentatif de bactéries Gram-positives et Gram-négatives .
Agents antifongiques
Les dérivés du benzoxazole ont également été évalués pour leurs propriétés antifongiques . Certains des composés synthétisés ont montré une activité antimicrobienne profonde contre les souches fongiques .
Activité anticancéreuse
Les dérivés du benzoxazole ont été étudiés pour leur activité anticancéreuse potentielle . Certains des composés synthétisés ont montré une activité anticancéreuse significative contre la lignée cellulaire cancéreuse du carcinome colorectal humain (HCT116) .
Développement de médicaments
Les dérivés du benzoxazole jouent un rôle important dans les domaines de la synthèse organique et du développement de médicaments . Ils sont utilisés dans la synthèse de divers produits pharmaceutiques en raison de leur large spectre d'activités pharmacologiques .
Synthèse sans catalyseur
Le composé est utilisé dans la synthèse sans catalyseur des oxazol-2(3H)-ones à partir de sulfilimines et de composés diazoïques par une réaction de réarrangement/aziridination/extension de cycle en tandem . Cette réaction est évolutive et les produits obtenus ont été facilement convertis en d'autres cadres aza-hétérocycliques précieux .
Mécanisme D'action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, are known to have a wide range of biological activities . They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis .
Mode of Action
It’s worth noting that benzoxazoles are well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity .
Biochemical Pathways
Given the broad range of biological activities associated with benzoxazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(32)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)31-22/h3-14H,1-2H3,(H2,24,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWXOZYGLQNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
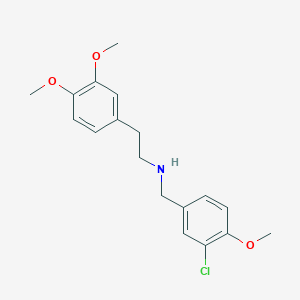
![2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2537272.png)
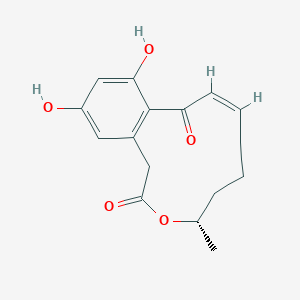
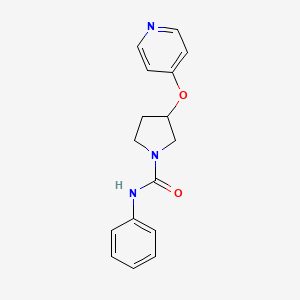


![3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide](/img/structure/B2537280.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
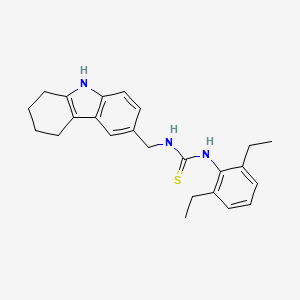
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
